molecular formula C9H12N2O3S B11493778 4-(Methanesulfonamidomethyl)benzamide

4-(Methanesulfonamidomethyl)benzamide

Cat. No.: B11493778
M. Wt: 228.27 g/mol
InChI Key: ZVWVWAJKUYSKJO-UHFFFAOYSA-N
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Description

4-(Methanesulfonamidomethyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial processes. This compound is characterized by the presence of a methanesulfonamide group attached to the benzamide structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonamidomethyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often utilizes high-temperature reactions between carboxylic acids and amines. The process may involve catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Methanesulfonamidomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The benzamide structure allows for substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Methanesulfonamidomethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Benzamide derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound finds applications in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonamidomethyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide-4-sulfonamides are known to inhibit the metalloenzyme carbonic anhydrase, which plays a crucial role in various physiological processes. The inhibition of this enzyme can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

  • N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide
  • Benzamidine
  • Sulfonamides

Comparison: 4-(Methanesulfonamidomethyl)benzamide is unique due to its specific structure, which combines the properties of benzamides and sulfonamides. This combination enhances its chemical reactivity and potential biological activities. Compared to similar compounds, it offers distinct advantages in terms of enzyme inhibition and therapeutic applications .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(methanesulfonamidomethyl)benzamide

InChI

InChI=1S/C9H12N2O3S/c1-15(13,14)11-6-7-2-4-8(5-3-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)

InChI Key

ZVWVWAJKUYSKJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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